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Abstract

G protein-coupled receptor 174 (GPR174) is an X-linked orphan receptor that has emerged as
a critical regulator of immune cell function. Primarily expressed on various immune cell
subsets, including T lymphocytes, B lymphocytes, and dendritic cells, GPR174 and its
endogenous ligand, lysophosphatidylserine (LysoPS), play a significant role in modulating
immune responses. This technical guide provides a comprehensive overview of the current
understanding of GPR174's function in the immune system, with a focus on its signaling
pathways, its impact on different immune cell populations, and its implications in autoimmune
diseases and sepsis. Detailed experimental protocols and quantitative data are presented to
facilitate further research and therapeutic development targeting this pathway.

Introduction

G protein-coupled receptors (GPCRS) are the largest family of cell surface receptors and are
involved in a vast array of physiological processes, making them attractive targets for drug
development. GPR174, a member of the P2Y receptor family, is highly expressed in lymphoid
tissues, including the thymus, spleen, and lymph nodes.[1][2] Its expression is particularly
enriched in regulatory T cells (Tregs), naive T and B cells.[3][4] The identification of
lysophosphatidylserine (LysoPS) as its endogenous ligand has paved the way for elucidating
the functional roles of the LysoPS-GPR174 axis in immunity.[3][5]
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Emerging evidence strongly suggests that GPR174 acts as a negative regulator of immune cell
activation and function.[3][6] Genetic ablation or pharmacological antagonism of GPR174 has
been shown to enhance Treg suppressive function and ameliorate disease severity in
preclinical models of autoimmunity.[3][7] Conversely, GPR174 signaling can constrain T cell
proliferation and IL-2 production.[6] In B cells, GPR174 signaling modulates gene expression
programs related to activation and survival.[5] This guide will delve into the technical details of
these findings, providing a resource for researchers in immunology and drug discovery.

GPR174 Signaling Pathway

GPR174 primarily signals through the Gas subunit of heterotrimeric G proteins.[5][6] Ligand
binding by LysoPS leads to the activation of adenylyl cyclase, which in turn catalyzes the
conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein
Kinase A (PKA), which then phosphorylates downstream targets, including the transcription
factor cCAMP response element-binding protein (CREB).[8] This signaling cascade ultimately
leads to the modulation of gene expression and cellular function. While Gas is the predominant
pathway, some studies have also suggested potential coupling to Gal2/G13.[3][5]
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Caption: GPR174 Signaling Pathway.

Role of GPR174 in Immune Cell Subsets
T Lymphocytes

GPR174 plays a significant, predominantly inhibitory, role in T cell biology.

e Regulatory T cells (Tregs): GPR174 is highly expressed on both developing and mature
Tregs.[3][4] Studies using Gprl74 knockout mice have demonstrated that the absence of
GPR174 leads to an increase in the frequency of thymic Tregs and an enhanced
suppressive capacity of peripheral Tregs.[3] This suggests that GPR174 signaling constrains
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Treg development and function. In a model of experimental autoimmune encephalomyelitis
(EAE), mice with GPR174-deficient T cells showed reduced disease severity, which was
attributed to the enhanced function of Tregs.[3]

e Conventional T cells (Tconv): In naive conventional T cells, GPR174 activation by LysoPS
suppresses proliferation and the production of interleukin-2 (IL-2).[6] This suppression is
dependent on the Gas pathway.[6] GPR174 deficiency in naive T cells can lead to enhanced
proliferation in response to stimulation.[3]

o T helper 17 (Th17) cells: Recent evidence suggests a role for GPR174 in promoting Th17
differentiation in the context of cardiac inflammation, indicating that its function may be
context-dependent.[8]

B Lymphocytes

GPR174 is also abundantly expressed in B cells. In vitro studies have shown that B cells
undergo a spontaneous, GPR174-dependent activation process when cultured, which is
associated with significant changes in gene expression, including the upregulation of the
costimulatory molecule CD86 and the transcription factor NUR77.[5] This process is mediated
by Gas signaling.[5] Furthermore, GPR174-deficient B cells exhibit enhanced survival in
culture.[5]

Dendritic Cells (DCs)

The role of GPR174 in dendritic cells is an active area of investigation. In a mouse model of
colitis, GPR174 knockout was associated with reduced maturation of bone marrow-derived
dendritic cells (BMDCs), as evidenced by lower expression of MHC-II, CD80, and CD86.[9]
These GPR174-deficient BMDCs were less capable of activating naive T cells and skewed T
cell differentiation towards a regulatory phenotype.[9]

Macrophages

GPR174 appears to influence macrophage polarization. In a model of LPS-induced sepsis,
Treg-specific GPR174 deficiency was associated with a dominance of M2-like anti-
inflammatory macrophages.[10] This suggests that GPR174 signaling in Tregs can indirectly
shape the macrophage response during inflammation.
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Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GPR174 function.

Table 1: Effect of GPR174 Deficiency on T Cell Populations in Mice

. GPR174 Fold
Cell . Wild-Type
. Tissue Knockout Change (KO Reference
Population (WT)
(KO) vs. WT)
Foxp3+
CDA4+ T cells Thymus ~3% ~4% ~1.33 [3]
(% of CD4+)
Foxp3+ o
No significant
CDA4+ T cells Spleen ~10% ~10% [3]
change
(% of CD4+)
Foxp3+ )
Colon Lamina
CD4+ T cells , ~15% ~20% ~1.33 [3]
Propria
(% of CDA4+)
CD103+ of
Foxp3+ T Spleen ~30% ~45% ~1.5 [3]
cells (%)
Table 2: In Vitro T Cell Proliferation and Cytokine Production
LysoPS
. Measure % Referenc
Condition Cell Type Control Treatmen .
ment A Inhibition e

) Naive Proliferatio Concentrati

Anti-CD3
) ) CD4+T n (% 100% Decreased  on- [3]
Stimulation o
cells divided) dependent

] Naive IL-2 Concentrati

Anti-CD3 ) )
) ) CD4+T Production High Decreased  on- [6]
Stimulation
cells (pg/mL) dependent
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Table 3: B Cell Activation Markers After In Vitro Culture

Mean
Fluorescence Fold Change
Marker Genotype . Reference
Intensity (MFI) (KO vs. WT)
at 24h
CD86 Wild-Type High - [5]
CD86 GPR174 KO Low Decreased [5]
NUR77 Wild-Type Induced - [5]
NUR77 GPR174 KO Not Induced Decreased [5]

Detailed Experimental Protocols
Flow Cytometry Analysis of Treg Populations

This protocol is adapted from Barnes et al. (2015).[3]

o Cell Preparation: Harvest thymus, spleen, and lymph nodes from wild-type and Gprl74
knockout mice. Prepare single-cell suspensions by mechanical disruption through a 70-pm
cell strainer. For colon lamina propria, mince the tissue and digest with collagenase and
DNase | before isolating lymphocytes using a Percoll gradient.

o Surface Staining: Resuspend cells in FACS buffer (PBS with 2% FBS and 1 mM EDTA).
Stain with fluorescently conjugated antibodies against surface markers such as CD4, CD8,
CD25, and CD103 for 30 minutes on ice.

e Intracellular Staining for Foxp3: After surface staining, wash the cells and then fix and
permeabilize using a commercially available Foxp3 staining buffer set according to the
manufacturer's instructions.

e Foxp3 Staining: Incubate the fixed and permeabilized cells with an anti-Foxp3 antibody for
30 minutes at room temperature.

» Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data
on a flow cytometer. Analyze the data using appropriate software to gate on lymphocyte
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populations and quantify the percentage of CD4+Foxp3+ cells and their expression of other
markers.

Harvest Tissues
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Caption: Workflow for Treg Flow Cytometry.

In Vitro T Cell Suppression Assay
This protocol is a general guide based on standard methods.[8][10][11][12]
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Cell Isolation: Isolate CD4+CD25+ Treg cells and CD4+CD25- responder T (Tresp) cells
from the spleens and lymph nodes of wild-type and Gprl74 knockout mice using magnetic-
activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

Labeling of Responder T cells: Label the Tresp cells with a proliferation dye such as
carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet according to the
manufacturer's protocol.

Co-culture: In a 96-well round-bottom plate, co-culture a fixed number of labeled Tresp cells
(e.g., 5 x 10™4 cells/well) with varying numbers of Treg cells (e.g., to achieve Treg:Tresp
ratios of 1:1, 1:2, 1:4, etc.).

Stimulation: Add a stimulus for T cell proliferation, such as anti-CD3 and anti-CD28
antibodies (either soluble or bead-bound) or irradiated antigen-presenting cells (APCs) with a
specific antigen.

Incubation: Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.

Analysis: Harvest the cells and analyze the proliferation of the Tresp cells by flow cytometry,
measuring the dilution of the proliferation dye. The percentage of suppression can be
calculated based on the reduction in proliferation in the presence of Tregs compared to their
absence.

Induction of Experimental Autoimmune
Encephalomyelitis (EAE)

This protocol is a standard method for inducing EAE in mice.[13][14][15][16]

o Antigen Emulsion Preparation: Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55
peptide in Complete Freund's Adjuvant (CFA).

e Immunization: On day 0, inject C57BL/6 mice subcutaneously at two sites on the flank with
the MOG/CFA emulsion.

¢ Pertussis Toxin Administration: On day 0 and day 2, inject the mice intraperitoneally with
pertussis toxin.
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« Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Score
the disease severity on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb
weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

» Histological and Immunological Analysis: At the end of the experiment, tissues such as the
spinal cord and brain can be harvested for histological analysis of inflammation and
demyelination. Immune cells can be isolated from lymphoid organs and the central nervous
system for flow cytometric analysis of T cell subsets and cytokine production.
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Caption: Workflow for EAE Induction.

Conclusion and Future Directions

GPR174 has been firmly established as a key regulator of immune homeostasis, primarily
acting to dampen immune cell activation and function. Its high expression in regulatory T cells
and its role in constraining their suppressive activity make it a particularly attractive therapeutic
target for autoimmune and inflammatory diseases. The development of GPR174 antagonists
could offer a novel strategy to boost Treg function and re-establish immune tolerance.[3]

Further research is needed to fully elucidate the role of GPR174 in other immune cell types,
such as dendritic cells and macrophages, and to understand the context-dependent nature of
its signaling. The potential for GPR174 agonists in conditions of excessive immune activation,
such as cancer immunotherapy-related adverse events, also warrants investigation. The
detailed methodologies and data presented in this guide provide a foundation for continued
exploration of the GPR174 pathway and its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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